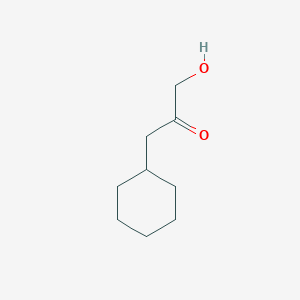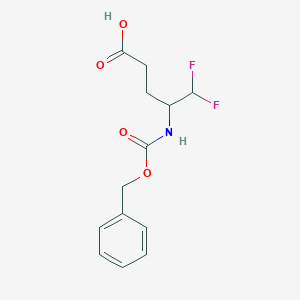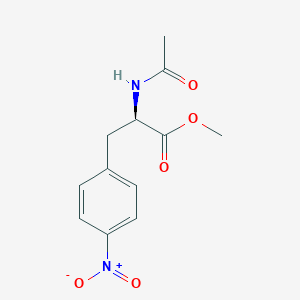
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester is a synthetic compound derived from phenylalanine, an aromatic amino acid. This compound is characterized by the presence of an acetyl group, a nitro group, and a methyl ester group attached to the phenylalanine backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester typically involves the esterification of N-acetyl-4-nitro-D-phenylalanine. One common method is the reaction of N-acetyl-4-nitro-D-phenylalanine with methanol in the presence of an acid catalyst such as trimethylchlorosilane . This reaction is carried out at room temperature and results in the formation of the methyl ester.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with high optical purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The acetyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-D-phenylalanine methyl ester.
Reduction: Formation of N-acetyl-4-nitro-D-phenylalanine.
Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester and acetyl groups can undergo hydrolysis and substitution reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-4-nitro-L-phenylalanine methyl ester
- N-Acetyl-4-hydroxy-D-phenylalanine methyl ester
- N-Acetyl-4-methoxy-D-phenylalanine methyl ester
Uniqueness
Nalpha-Acetyl-p-Nitro-D-Phenylalanine Methyl Ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the acetyl, nitro, and methyl ester groups makes it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C12H14N2O5 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
methyl (2R)-2-acetamido-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C12H14N2O5/c1-8(15)13-11(12(16)19-2)7-9-3-5-10(6-4-9)14(17)18/h3-6,11H,7H2,1-2H3,(H,13,15)/t11-/m1/s1 |
Clave InChI |
BPMDYJZNMRSICW-LLVKDONJSA-N |
SMILES isomérico |
CC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






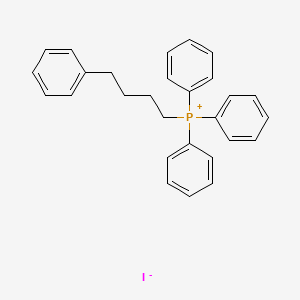
![2-Methoxy-1-[1,8]naphthyridin-4-yl-ethanone](/img/structure/B8389727.png)
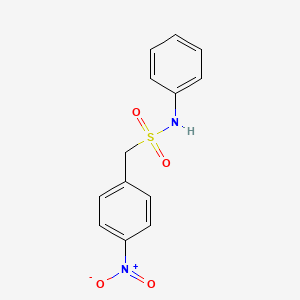

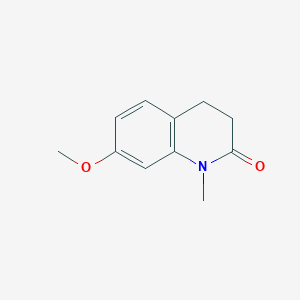
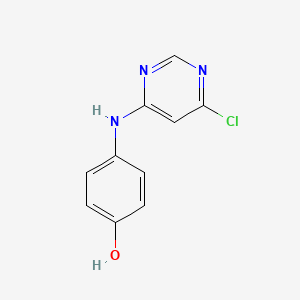
![[p-(p-Methylsulfonylphenoxy)phenyl]acetic Acid](/img/structure/B8389751.png)
